The synthesis of 3'-O-Me-G(iBu)-2'-phosphoramidite typically employs solid-phase phosphoramidite chemistry, a method first introduced by Caruthers in 1981. This approach involves a four-step cycle: deblocking, coupling, capping, and oxidation.
This cycle is repeated to elongate the oligonucleotide chain until the desired length is achieved .
The molecular formula for 3'-O-Me-G(iBu)-2'-phosphoramidite is , with a molecular weight of approximately 869.96 g/mol. The structure features a guanosine base modified at the 2' position with a methyl group and at the 5' position with a dimethoxytrityl protecting group. The presence of an isobutyl group provides additional steric hindrance which can influence the compound's properties during synthesis and application.
3'-O-Me-G(iBu)-2'-phosphoramidite undergoes several key reactions during oligonucleotide synthesis:
These reactions are crucial for ensuring that oligonucleotides retain their integrity and functionality for subsequent applications .
The mechanism of action for 3'-O-Me-G(iBu)-2'-phosphoramidite centers on its role in oligonucleotide synthesis. The compound acts as a building block that allows for the incorporation of modified guanosine into RNA or DNA strands.
This process enhances the stability and efficacy of oligonucleotides in various biological contexts, including diagnostics and therapeutics .
These properties are essential for ensuring reliable performance during oligonucleotide synthesis .
3'-O-Me-G(iBu)-2'-phosphoramidite finds extensive applications in:
These applications highlight its significance in advancing molecular biology research and therapeutic development .
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: